4-Phenylbut-3-en-1-yl sulfamate
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Overview
Description
4-Phenylbut-3-en-1-yl sulfamate is an organic compound characterized by the presence of a phenyl group attached to a butenyl chain, which is further linked to a sulfamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenylbut-3-en-1-yl sulfamate typically involves the reaction of 4-Phenylbut-3-en-1-ol with sulfamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfamoyl chloride. The general reaction scheme is as follows:
4-Phenylbut-3-en-1-ol+Sulfamoyl chloride→4-Phenylbut-3-en-1-yl sulfamate+HCl
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Phenylbut-3-en-1-yl sulfamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfamate group to an amine.
Substitution: The sulfamate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed.
Major Products Formed
Oxidation: Sulfonates
Reduction: Amines
Substitution: Azides or thiols
Scientific Research Applications
4-Phenylbut-3-en-1-yl sulfamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme interactions and inhibition.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Phenylbut-3-en-1-yl sulfamate involves its interaction with specific molecular targets, such as enzymes. The sulfamate group can form covalent bonds with the active site of enzymes, leading to inhibition of enzyme activity. This property makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
4-Phenylbut-3-en-2-one: Similar structure but with a ketone group instead of a sulfamate group.
Benzylideneacetone: Contains a phenyl group and a butenyl chain but lacks the sulfamate group.
Benzophenone: Contains two phenyl groups attached to a carbonyl group.
Uniqueness
4-Phenylbut-3-en-1-yl sulfamate is unique due to the presence of the sulfamate group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This makes it particularly useful in applications requiring specific enzyme inhibition or modification.
Properties
CAS No. |
849599-06-0 |
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Molecular Formula |
C10H13NO3S |
Molecular Weight |
227.28 g/mol |
IUPAC Name |
4-phenylbut-3-enyl sulfamate |
InChI |
InChI=1S/C10H13NO3S/c11-15(12,13)14-9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,5,9H2,(H2,11,12,13) |
InChI Key |
YKOGFNCWJBLPSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCCOS(=O)(=O)N |
Origin of Product |
United States |
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